2,2,2-trifluoroethyl N-(5-carbamoyl-3-fluoro-2-methylphenyl)carbamate
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Overview
Description
2,2,2-Trifluoroethyl N-(5-carbamoyl-3-fluoro-2-methylphenyl)carbamate is a synthetic organic compound with the molecular formula C₁₁H₁₀F₄N₂O₃ and a molecular weight of 294.20 g/mol . This compound is characterized by the presence of trifluoroethyl and carbamate functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(5-carbamoyl-3-fluoro-2-methylphenyl)carbamate typically involves the reaction of 5-carbamoyl-3-fluoro-2-methylphenylamine with 2,2,2-trifluoroethyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl N-(5-carbamoyl-3-fluoro-2-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2,2,2-Trifluoroethyl N-(5-carbamoyl-3-fluoro-2-methylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(5-carbamoyl-3-fluoro-2-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl N-(5-carbamoyl-2-methylphenyl)carbamate
- 2,2,2-Trifluoroethyl N-(3-fluoro-2-methylphenyl)carbamate
- 2,2,2-Trifluoroethyl N-(5-carbamoyl-3-chloro-2-methylphenyl)carbamate
Uniqueness
2,2,2-Trifluoroethyl N-(5-carbamoyl-3-fluoro-2-methylphenyl)carbamate is unique due to the presence of both trifluoroethyl and carbamate groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its stability, reactivity, and potential therapeutic applications compared to similar compounds .
Properties
Molecular Formula |
C11H10F4N2O3 |
---|---|
Molecular Weight |
294.20 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl N-(5-carbamoyl-3-fluoro-2-methylphenyl)carbamate |
InChI |
InChI=1S/C11H10F4N2O3/c1-5-7(12)2-6(9(16)18)3-8(5)17-10(19)20-4-11(13,14)15/h2-3H,4H2,1H3,(H2,16,18)(H,17,19) |
InChI Key |
TYXJMBMVKSCCAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1F)C(=O)N)NC(=O)OCC(F)(F)F |
Origin of Product |
United States |
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